2-amino-5-chloro-5H-pyrimidin-4-one
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Overview
Description
2-amino-5-chloro-5H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-chloro-5H-pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained at a moderate level to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-5-chloro-5H-pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 5 can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amino derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, thiourea, or primary amines are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.
Oxidation and Reduction Products: Oxidized or reduced derivatives of the original compound.
Scientific Research Applications
2-amino-5-chloro-5H-pyrimidin-4-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical agents, including antiviral, anticancer, and anti-inflammatory drugs.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Organic Synthesis: It is employed as an intermediate in the synthesis of more complex heterocyclic compounds.
Industrial Applications: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-amino-5-chloro-5H-pyrimidin-4-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Similar Compounds
2-amino-4,6-dichloropyrimidine: A precursor in the synthesis of 2-amino-5-chloro-5H-pyrimidin-4-one.
2-amino-5-bromopyrimidine: Similar structure but with a bromine atom instead of chlorine.
2-amino-4-chloropyrimidine: Lacks the additional chlorine atom at position 6.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chlorine atom at position 5 allows for selective substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C4H4ClN3O |
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Molecular Weight |
145.55 g/mol |
IUPAC Name |
2-amino-5-chloro-5H-pyrimidin-4-one |
InChI |
InChI=1S/C4H4ClN3O/c5-2-1-7-4(6)8-3(2)9/h1-2H,(H2,6,8,9) |
InChI Key |
WNRUEAFHZJEEHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NC(=O)C1Cl)N |
Origin of Product |
United States |
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